molecular formula C17H16FN5O4 B10955803 4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(3-fluorophenyl)-5-methyl-1,2-oxazole-3-carboxamide

4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(3-fluorophenyl)-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B10955803
M. Wt: 373.3 g/mol
InChI Key: YWTGQUQFFWGIGU-UHFFFAOYSA-N
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Description

4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(3-FLUOROPHENYL)-5-METHYL-3-ISOXAZOLECARBOXAMIDE is a complex organic compound that features a pyrazole ring, an isoxazole ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(3-FLUOROPHENYL)-5-METHYL-3-ISOXAZOLECARBOXAMIDE typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include nitrating agents, coupling reagents, and various catalysts .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(3-FLUOROPHENYL)-5-METHYL-3-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce additional functional groups such as hydroxyl or carbonyl groups .

Scientific Research Applications

4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(3-FLUOROPHENYL)-5-METHYL-3-ISOXAZOLECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(3-FLUOROPHENYL)-5-METHYL-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(3-FLUOROPHENYL)-5-METHYL-3-ISOXAZOLECARBOXAMIDE is unique due to its combination of a pyrazole ring, an isoxazole ring, and a fluorophenyl group. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C17H16FN5O4

Molecular Weight

373.3 g/mol

IUPAC Name

4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-N-(3-fluorophenyl)-5-methyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C17H16FN5O4/c1-9-16(23(25)26)10(2)22(20-9)8-14-11(3)27-21-15(14)17(24)19-13-6-4-5-12(18)7-13/h4-7H,8H2,1-3H3,(H,19,24)

InChI Key

YWTGQUQFFWGIGU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=C(ON=C2C(=O)NC3=CC(=CC=C3)F)C)C)[N+](=O)[O-]

Origin of Product

United States

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